[4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol
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Overview
Description
[4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol is an organic compound that features a pyrrolidine ring attached to a pyridine ring, with a methanol group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol typically involves the reaction of pyrrolidine with a pyridine derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 2-chloromethylpyridine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: [4-(Pyrrolidin-1-yl)pyridin-2-yl]carboxylic acid.
Reduction: [4-(Pyrrolidin-1-yl)piperidin-2-yl]methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of [4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[4-(Pyrrolidin-1-yl)benzonitrile]: Similar structure but with a benzonitrile group instead of a pyridine ring.
[4-(Pyrrolidin-1-yl)piperidine]: Similar structure but with a piperidine ring instead of a pyridine ring.
[4-(Pyrrolidin-1-yl)phenol]: Similar structure but with a phenol group instead of a pyridine ring.
Uniqueness
[4-(Pyrrolidin-1-yl)pyridin-2-yl]methanol is unique due to the presence of both a pyrrolidine and a pyridine ring, which can confer distinct chemical and biological properties. The combination of these two rings allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(4-pyrrolidin-1-ylpyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-8-9-7-10(3-4-11-9)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUYJXYQSYJRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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